Technical Profile: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
Technical Profile: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
Topic: CAS Number: 197577-35-8[1][2]
[1]
Executive Summary & Chemical Identity
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and metabolic pathways. As a dihydrobenzofuran derivative, it possesses a non-planar, partially saturated oxygen-containing ring fused to a benzene ring, distinguishing it from its fully aromatic benzofuran counterparts. This saturation at the C2-C3 bond confers unique stereochemical properties and solubility profiles critical for drug-receptor binding, particularly in melatonin (MT1/MT2) and serotonin (5-HT) receptor modulators.
Chemical Specifications
| Property | Data |
| CAS Number | 197577-35-8 |
| IUPAC Name | (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Core Scaffold | 2,3-Dihydrobenzofuran (Coumaran) |
| Key Functional Groups | Aryl Bromide (C5), Primary Alcohol (C2-pendant) |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Predicted pKa | ~14.4 (Alcohol), -2 to -3 (Oxonium) |
Strategic Utility in Drug Discovery[3]
This compound serves as a bifunctional linchpin in medicinal chemistry. Its value lies in the orthogonal reactivity of its two functional handles:
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C5-Bromine (Aryl Halide): A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of biaryl systems or heterocycles to expand the hydrophobic surface area of the ligand.
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C2-Hydroxymethyl (Primary Alcohol): A versatile linker. It can be converted into a leaving group (mesylate/tosylate) for nucleophilic substitution (creating amines or ethers) or oxidized to an aldehyde for reductive amination.
Mechanistic Diagram: The Dihydrobenzofuran Scaffold Logic
Figure 1: Functional logic of the (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol scaffold in medicinal chemistry.
Synthesis Protocols
The synthesis of CAS 197577-35-8 typically proceeds via the reduction of its corresponding ester or carboxylic acid precursor. The dihydrobenzofuran core itself is often constructed via radical cyclization or Lewis-acid mediated closure of allyl phenols.
Route A: Reduction of Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate
This is the most reliable laboratory-scale method, ensuring high retention of the bromine moiety while selectively reducing the ester.
Reagents:
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Precursor: Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (CAS 885069-03-4 analog)
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Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl
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Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Protocol:
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Preparation: In a flame-dried 3-neck round bottom flask under Nitrogen (N₂) atmosphere, dissolve Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.
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Reduction: Carefully add LiAlH₄ (1.5 eq) portion-wise (solid) or dropwise (if solution) over 20 minutes. Critical: Maintain temperature <5°C to prevent debromination side reactions.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the ester spot.
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Quenching (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Slowly add:
- mL Water
- mL 15% NaOH
- mL Water
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(Where x = grams of LiAlH₄ used)
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Workup: Add anhydrous MgSO₄ to the granular white precipitate mixture. Stir for 15 minutes. Filter through a celite pad.
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Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol as a pale solid.
Route B: Cyclization of Allyl Phenol (De Novo Synthesis)
If the ester precursor is unavailable, the core can be built from 4-bromophenol.
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O-Allylation: 4-Bromophenol + Allyl bromide (
, Acetone) → 1-Allyloxy-4-bromobenzene. -
Claisen Rearrangement: Heat neat at 200°C → 2-Allyl-4-bromophenol.
-
Iodocyclization: React with
→ (2-iodomethyl)-5-bromo-2,3-dihydrobenzofuran. -
Displacement: React with Superoxide or Acetate/Hydrolysis → (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol .
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commodity chemicals to the target intermediate.
Safety & Handling (E-E-A-T)
As a halogenated organic intermediate, standard laboratory safety protocols apply. However, specific attention is required due to the reactivity of the benzylic-like ether position.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The dihydrobenzofuran ring is susceptible to oxidation to the fully aromatic benzofuran upon prolonged exposure to air and light.
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Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents.
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Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water; halogenated compounds can be persistent in aquatic environments.
References
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Sigma-Aldrich. 5-Bromo-2-benzofuranmethanol Product Data (Analog Comparison). Retrieved from .
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PubChem. (5-Bromofuran-2-yl)methanol Compound Summary (Structural Analog). National Library of Medicine. Retrieved from .
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ChemicalBook. 2,3-Dihydro-1-benzofuran-5-ylmethanol Data (Regioisomer Comparison). Retrieved from .
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GuideChem. (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS 197577-35-8 Entry.[1] Retrieved from .
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RSC Advances. Benzofuran: an emerging scaffold for antimicrobial agents. Royal Society of Chemistry, 2015.[3] Retrieved from .
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Master Organic Chemistry. Reduction of Carboxylic Acids and Esters using LiAlH4. Retrieved from .
